molecular formula C22H22N2O5S B4281310 N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B4281310
M. Wt: 426.5 g/mol
InChI Key: IILRUOUWETXBCX-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a benzyl group, and a sulfonylamino group attached to a dimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylamino group, in particular, contributes to its potential as a versatile reagent and therapeutic agent .

Properties

IUPAC Name

N-benzyl-3-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-20-12-11-19(14-21(20)29-2)30(26,27)24-18-10-6-9-17(13-18)22(25)23-15-16-7-4-3-5-8-16/h3-14,24H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILRUOUWETXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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